3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-13-17(14-23)24-20(26)12-22-21(24)27)11-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFHMYIOULEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of azetidin-3-yl derivatives with imidazolidine-2,4-dione under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymer Chemistry: This compound plays a crucial role in the development of new polymers with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Material Science: The compound is utilized in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Core Heterocycles
- Target Compound : Imidazolidine-2,4-dione fused to an azetidine ring.
- Coumarinyl-Thiazolidinediones (e.g., compounds 5g, 5k, 5h in ): Thiazolidine-2,4-dione core with coumarin and aryliden substituents .
- Pesticide Diones (e.g., procymidone, vinclozolin in ): Oxazolidinedione or imidazolidinecarboxamide cores with 3,5-dichlorophenyl groups .
Substituent Effects
- Aryliden substituents in coumarinyl-thiazolidinediones (e.g., 4-methoxy, 4-bromo, 3-bromo phenyl groups) modulate electronic properties and hydrogen-bonding capacity, influencing reactivity and biological interactions .
- 3,5-Dichlorophenyl groups in pesticide diones (e.g., procymidone) are critical for fungicidal activity, likely through targeting fungal succinate dehydrogenase .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 304.37 g/mol
The structure of the compound features an imidazolidine core linked to a diphenylpropanoyl group, which is crucial for its biological activity. The presence of the imidazolidine moiety is known to enhance interactions with biological targets.
The biological activity of 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione can be attributed to several mechanisms:
- Receptor Modulation : This compound has shown potential as a modulator of various receptors, including opioid receptors. Its structural similarity to known opioid agonists suggests it may influence pain pathways.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, providing a basis for its anti-inflammatory effects.
Pharmacological Effects
-
Analgesic Activity :
- Research indicates that the compound may exhibit analgesic properties similar to traditional opioid medications but with potentially fewer side effects. A study highlighted its efficacy in reducing pain in animal models, suggesting a favorable safety profile compared to existing opioid therapies.
-
Anti-inflammatory Properties :
- In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with imidazolidine structures can offer neuroprotective benefits, possibly aiding in the treatment of neurodegenerative diseases.
Case Study 1: Analgesic Efficacy
A study conducted on male C57BL/6 mice evaluated the analgesic effects of the compound using a formalin-induced pain model. The results showed a significant reduction in pain behavior at doses of 10 mg/kg and 20 mg/kg compared to control groups.
| Dose (mg/kg) | Pain Behavior Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 20 | 70 |
This suggests that the compound has a dose-dependent effect on pain relief.
Case Study 2: Anti-inflammatory Activity
In vitro assays were performed using human macrophage cell lines exposed to lipopolysaccharide (LPS) to induce inflammation. Treatment with varying concentrations of the compound resulted in decreased levels of TNF-alpha and IL-6.
| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 0 | 0 | 0 |
| 10 | 30 | 25 |
| 50 | 65 | 60 |
These findings support the hypothesis that the compound exhibits significant anti-inflammatory properties.
Q & A
Q. What synthetic strategies are recommended for preparing 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Ring formation : Azetidine and imidazolidine-dione moieties are constructed via cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Acylation : The 3,3-diphenylpropanoyl group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization in ethanol are critical for isolating high-purity products (>95%) .
Q. What analytical methods are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) resolve stereochemistry and confirm connectivity of the azetidine and imidazolidine-dione rings. For example, NMR peaks at δ 4.81 ppm (d, J=2.8 Hz) indicate methylene protons adjacent to carbonyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 461.1874) .
- Infrared Spectroscopy : Peaks at 1674 cm (C=O stretch) and 3209 cm (N-H stretch) confirm functional groups .
Q. How can researchers optimize reaction yields for intermediates in the synthesis?
- Methodological Answer :
- Temperature Control : Maintaining −78°C during lithiation steps (e.g., using 2-azaallyllithiums) minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while dichloromethane aids in acylation reactions .
- Catalyst Screening : Use of Pd(PPh) in cross-coupling steps enhances efficiency for aryl-aryl bond formation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine ring in this compound?
- Methodological Answer :
- Ring Strain : The azetidine’s 4-membered ring exhibits high reactivity due to angle strain, enabling nucleophilic attack at the carbonyl carbon. Computational studies (DFT) reveal transition-state stabilization via hyperconjugation with diphenyl groups .
- Steric Effects : Bulky 3,3-diphenylpropanoyl substituents influence regioselectivity in cycloaddition reactions, favoring endo transition states .
Q. How can researchers resolve contradictions in spectral data interpretation during characterization?
- Methodological Answer :
- Case Study : In NMR, discrepancies in carbonyl signals (e.g., δ 174.8 vs. 173.1 ppm) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) experiments in DMSO-d can distinguish dynamic equilibria .
- Cross-Validation : Compare HRMS data with theoretical isotopic patterns (e.g., using MassHunter) to confirm molecular formulas when impurities mimic target ions .
Q. What experimental designs are recommended for comparative efficacy analysis against structural analogs?
- Methodological Answer :
- Structural Analog Screening : Replace the azetidine ring with piperidine () or oxazolidine () to assess bioactivity changes.
- Bioassay Protocols : Use standardized microbial models (e.g., E. coli ATCC 25922) for antimicrobial testing, with IC values calculated via nonlinear regression .
- Data Normalization : Correct for solubility differences (e.g., using DMSO controls) to isolate structure-activity relationships (SAR) .
Q. How can researchers address discrepancies in biological activity across similar compounds?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding energies of imidazolidine-dione derivatives versus oxazolidine analogs .
- Metabolic Stability Assays : Incubate compounds with liver microsomes (human or murine) to correlate half-life (t) with structural modifications (e.g., fluorophenyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
